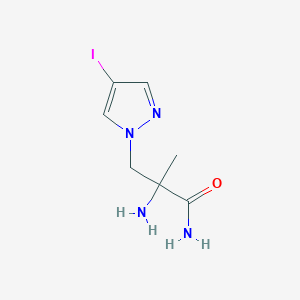

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide

Description

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is a propanamide derivative featuring a 4-iodo-substituted pyrazole ring.

Properties

Molecular Formula |

C7H11IN4O |

|---|---|

Molecular Weight |

294.09 g/mol |

IUPAC Name |

2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanamide |

InChI |

InChI=1S/C7H11IN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13) |

InChI Key |

GTHJYIXXDGEYPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=N1)I)(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Construction and Halogenation

The core structure, 4-iodo-1H-pyrazole, can be synthesized via halogenation of pre-formed pyrazole derivatives. Based on literature, iodination of pyrazole compounds is often achieved using iodine monochloride (ICl) or iodine in the presence of oxidizing agents.

- Starting Material: Pyrazole derivatives, such as 1H-pyrazole or methyl-substituted pyrazoles.

- Reagents: Iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS).

- Solvent: Acetic acid or acetonitrile.

- Conditions: Reflux at 60–80°C for 4–8 hours, with catalytic amounts of oxidants like copper(II) sulfate to facilitate electrophilic iodination.

Pyrazole + Iodinating agent → 4-Iodo-1H-pyrazole

This step is critical, as selective halogenation at the 4-position ensures the desired reactivity for subsequent coupling.

Coupling with Methyl-Substituted Propanamide

The next stage involves nucleophilic substitution or cross-coupling to attach the amino-propanamide group.

- Amide Formation: Activation of the carboxylic acid derivative (e.g., via carbodiimide coupling agents like EDC or DCC) followed by reaction with 2-amino-2-methylpropanamide.

- Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination can be employed to couple the iodinated pyrazole with an amine precursor.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Catalysts: Pd(OAc)₂ with phosphine ligands.

- Temperature: 80–120°C.

- Time: 12–24 hours, monitored via TLC and NMR.

Final Amide Formation

The amino group on the propanamide precursor reacts with activated carboxylic derivatives or via direct amidation under reflux conditions, often in the presence of coupling agents, to afford the target compound.

Optimization Strategies and Yield Enhancement

- Reaction Temperature: Maintaining optimal temperatures (0–25°C for halogenation, 80–120°C for coupling) minimizes side reactions.

- Solvent Choice: Polar aprotic solvents like DMF and acetonitrile increase reaction rates and yields.

- Catalyst Selection: Palladium catalysts with suitable ligands improve cross-coupling efficiency.

- Reaction Monitoring: TLC, NMR, and mass spectrometry ensure reaction completion and purity.

Table 1: Summary of Reaction Conditions for Iodination and Coupling

Purification Techniques

- Column Chromatography: Utilizing silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials.

- Recrystallization: From ethanol or ethanol-water mixtures to enhance purity.

- HPLC: Reverse-phase chromatography for final purification, especially for biologically active derivatives.

Research Data and Literature Insights

Synthesis of Halogenated Pyrazoles

Research indicates that iodination of pyrazoles is best performed with N-iodosuccinimide (NIS) or iodine monochloride, providing regioselectivity at the 4-position. The process typically yields high purity compounds suitable for further coupling reactions.

Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, are effective for attaching amino groups to iodinated pyrazoles, offering high yields and regioselectivity.

Biological Relevance

Synthesis of such iodinated pyrazole derivatives is crucial for developing androgen receptor degraders and antagonists, as demonstrated in recent pharmacological studies.

Summary of Key Points

| Aspect | Details |

|---|---|

| Halogenation | Iodination using NIS or ICl in acetic acid or acetonitrile at 60–80°C. |

| Coupling | Palladium-catalyzed cross-coupling for attaching amino-propanamide groups. |

| Purification | Column chromatography, recrystallization, HPLC. |

| Reaction Optimization | Temperature control, catalyst choice, solvent selection, reaction monitoring. |

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and pyrazole moieties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and subsequent modulation of biochemical pathways.

Comparison with Similar Compounds

Analysis:

- Iodo vs. Iodine’s larger atomic radius may also sterically hinder interactions in binding pockets .

- Pyrazole vs. Imidazole : The imidazole analog lacks a halogen substituent and has a smaller heterocycle, leading to lower molecular weight and higher solubility. Imidazole’s dual hydrogen-bonding capability (vs. pyrazole’s single NH) could alter target engagement .

- Taselisib Comparison: While Taselisib shares a propanamide backbone, its extended structure (triazole, dihydrobenzo-oxazepine) confers distinct biological activity as a PI3K inhibitor. This highlights how minor heterocyclic modifications can drastically alter pharmacological profiles .

Biological Activity

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring an iodine atom and an amino group, suggests possible interactions with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The chemical formula of this compound is C6H9IN4O, with a molecular weight of approximately 250.06 g/mol. The presence of the iodine atom is significant as it can influence the compound's lipophilicity and biological activity.

The biological activity of this compound likely involves its interaction with specific enzymes or receptors. The iodine substituent may enhance the compound's binding affinity due to increased hydrophobic interactions, while the amino group can participate in hydrogen bonding with target proteins. This duality in interaction mechanisms positions the compound as a potential modulator of various biological pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some pyrazole derivatives have shown promising antimicrobial effects against bacteria and fungi. For instance, studies have indicated that structurally related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Pyrazole derivatives are often explored for their anticancer potential. In vitro studies suggest that certain compounds can induce apoptosis in cancer cell lines by modulating signaling pathways such as PI3K/AKT/mTOR .

- Anti-inflammatory Effects : The inhibition of p38 MAP kinase by pyrazole derivatives has been documented, suggesting potential anti-inflammatory properties . This could be relevant in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit tumor growth in xenograft models. One notable derivative demonstrated significant tumor suppression at low doses, indicating its potential for clinical application in oncology .

- Antimicrobial Screening : A comparative study assessed various pyrazole compounds against multiple microbial strains. Results indicated that certain derivatives exhibited potent antimicrobial activity, which supports further development for therapeutic applications .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with regioselective condensation and aza-Michael additions to construct the pyrazole core. For example, iodination at the pyrazole 4-position may require electrophilic substitution using iodine monochloride (ICl) under controlled pH (4–6) to avoid over-iodination . Solvent choice (e.g., ethanol or dimethylformamide) and catalysts like triethylamine can enhance yields. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates .

Advanced: How does the 4-iodo substituent on the pyrazole ring influence the compound’s electronic properties and biological interactions?

Methodological Answer:

The electron-withdrawing iodine atom increases the pyrazole ring’s electrophilicity, potentially enhancing binding to targets like kinases or receptors. Computational studies (e.g., DFT calculations) can quantify electronic effects, while X-ray crystallography or NMR spectroscopy can validate steric and electronic interactions . Comparative studies with non-iodinated analogs (e.g., 4-chloro or 4-bromo derivatives) may reveal iodine-specific bioactivity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at C2 and pyrazole protons).

- Mass Spectrometry (MS): High-resolution MS confirms molecular formula (e.g., C₈H₁₂IN₃O).

- Infrared (IR) Spectroscopy: Detects functional groups (amide C=O stretch ~1650 cm⁻¹) .

- Elemental Analysis: Validates C, H, N, and I percentages within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. To address this:

- Reproducibility Checks: Standardize assays using controls (e.g., known kinase inhibitors).

- Purity Validation: Use HPLC (>95% purity) and quantify residual solvents via GC-MS.

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

Solubility can be tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). Stability studies (e.g., 37°C, 24h) with LC-MS monitoring can detect degradation products. For example, the amide group may hydrolyze under acidic conditions, requiring pH-adjusted formulations for in vivo studies .

Advanced: How to design comparative molecular docking studies against structural analogs (e.g., 4-bromo or 4-chloro derivatives)?

Methodological Answer:

- Target Selection: Prioritize proteins with known pyrazole interactions (e.g., COX-2, kinases).

- Docking Software: Use AutoDock Vina or Schrödinger Suite with optimized force fields.

- Free Energy Calculations: Compare binding affinities (ΔG) to explain iodine’s role in potency .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

Store at –20°C in airtight, light-protected containers under inert gas (argon). Use desiccants to avoid hygroscopic degradation. For handling, employ gloveboxes under nitrogen atmosphere if sensitive to oxidation .

Advanced: How can mechanistic studies elucidate interactions between this compound and cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Assays: Incubate with recombinant CYP isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS.

- Inhibition Kinetics: Determine Ki values using Lineweaver-Burk plots.

- Molecular Dynamics Simulations: Model iodine’s steric effects on active-site binding .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation.

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How can structure-activity relationship (SAR) studies differentiate this compound from analogs like 3-(4-bromo-pyrazol-1-yl) derivatives?

Methodological Answer:

- Synthetic Modifications: Synthesize analogs with halogen substitutions (Br, Cl) or methyl groups.

- Biological Screening: Test against panels (e.g., NCI-60 cancer cell lines) to compare IC₅₀ values.

- Computational SAR: Use QSAR models to correlate substituent properties (e.g., Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.